Pyrromycin
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Overview
Description
Pyrromycin is a naturally occurring anthracycline antibiotic known for its potent antitumor properties. It is a complex molecule with the chemical formula C30H35NO11 and a molecular weight of 585.61 g/mol . This compound is derived from the fermentation of certain Streptomyces species and is structurally related to other anthracyclines like daunorubicin and doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrromycin involves the Diels-Alder reaction of 6-alkoxy-2-pyrones with quinones. This reaction is a key step in the total synthesis of this compound and related compounds . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Pyrromycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Pyrromycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthracycline chemistry and developing new synthetic methods.
Biology: Employed in studies of cellular processes and mechanisms of action of antibiotics.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new antibiotics and other therapeutic agents.
Mechanism of Action
Pyrromycin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This action prevents the replication of DNA and ultimately leads to cell death. The molecular targets of this compound include the DNA strands and the topoisomerase II enzyme . The pathways involved in its mechanism of action are crucial for its antitumor activity .
Comparison with Similar Compounds
Pyrromycin is structurally and functionally similar to other anthracyclines such as:
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Uniqueness: this compound is unique due to its specific aglycone structure and the presence of a Cl-hydroxyl group, which distinguishes it from other anthracyclines . This structural difference contributes to its distinct biological activity and therapeutic potential .
Properties
CAS No. |
668-17-7 |
---|---|
Molecular Formula |
C30H35NO11 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C30H35NO11/c1-6-30(39)11-18(42-19-10-15(31(3)4)25(34)12(2)41-19)20-13(24(30)29(38)40-5)9-14-21(27(20)36)28(37)23-17(33)8-7-16(32)22(23)26(14)35/h7-9,12,15,18-19,24-25,32-34,36,39H,6,10-11H2,1-5H3/t12-,15-,18-,19-,24-,25+,30+/m0/s1 |
InChI Key |
ZJBMQVPEJHVSQA-OCYVVMCSSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Synonyms |
pyrromycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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